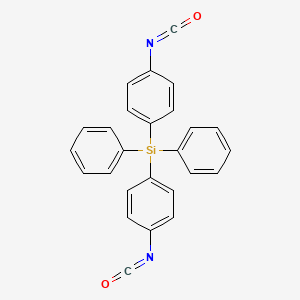

Bis(4-isocyanatophenyl)(diphenyl)silane

Description

Contextualization within the Field of Isocyanate-Functionalized Organosilanes

Isocyanate-functionalized organosilanes represent a class of compounds that bridge the gap between inorganic and organic materials. These molecules act as coupling agents, adhesion promoters, and crosslinking agents in a variety of polymer systems. researchgate.net The dual reactivity of these silanes allows them to form stable bonds with both inorganic substrates and organic polymer matrices, leading to composite materials with superior performance. researchgate.net The isocyanate groups are highly reactive towards nucleophiles such as alcohols and amines, forming urethane (B1682113) and urea (B33335) linkages, respectively, which are fundamental to the production of polyurethanes.

Significance of Silicon-Containing Diisocyanates in Polymer Science and Engineering

The incorporation of silicon into the backbone of diisocyanates offers several advantages in polymer science. The presence of the silicon atom can enhance the thermal and thermo-oxidative stability of the resulting polymers. nih.gov This is attributed to the higher bond energy of the Si-O and Si-C bonds compared to C-C bonds. Furthermore, the introduction of bulky silicon-containing groups can disrupt polymer chain packing, leading to increased solubility and improved processability of otherwise intractable aromatic polymers. bohrium.com Silicon-containing polymers are also known for their low dielectric constants, making them suitable for applications in microelectronics. bohrium.com

Unique Structural Features of Bis(4-isocyanatophenyl)(diphenyl)silane and Their Research Implications

The structure of this compound is notable for several key features that have significant research implications. The central silicon atom provides a tetrahedral geometry, which, along with the bulky phenyl groups, creates a non-coplanar structure. This sterically hindered arrangement can disrupt the close packing of polymer chains, thereby enhancing the solubility of the resulting polymers in common organic solvents. bohrium.com

The diphenylsilane (B1312307) moiety is also known to be a "flexibilizing" group, which can lower the glass transition temperature of polymers and improve their processability. researchgate.net At the same time, the aromatic nature of the phenyl and isocyanatophenyl groups contributes to the high thermal stability of polymers derived from this monomer. The combination of flexibility and thermal stability is a highly sought-after characteristic in high-performance polymers.

From an electronic perspective, the silicon atom can interrupt the π-conjugation along the polymer backbone. This feature is of interest in the development of materials with specific optical and electronic properties, such as wide bandgaps and high transparency. researchgate.net

Overview of Research Trajectories for this compound

Research involving this compound and structurally similar silicon-containing diisocyanates is primarily focused on their application in high-performance polymers. A significant area of investigation is the synthesis of novel polyimides and polyurethanes with enhanced properties. For instance, polyimides derived from silicon-containing diamines (the precursors to diisocyanates) have demonstrated excellent thermal stability, good solubility, and low dielectric constants. bohrium.com

Another research direction is the development of flame-retardant materials. The incorporation of silicon into the polymer structure is known to improve the flame retardancy of materials, often through the formation of a protective silica (B1680970) layer upon combustion. nih.gov

Furthermore, the unique optoelectronic properties imparted by the diphenylsilane group are being explored for applications in light-emitting diodes (LEDs) and other electronic devices. The ability to tune the bandgap and enhance the solubility for processing makes these materials attractive for such applications. researchgate.net

Below is a table summarizing the key structural features of this compound and their corresponding impact on polymer properties:

| Structural Feature | Effect on Polymer Properties |

| Central Silicon Atom | Enhanced thermal stability, potential for tailored electronic properties |

| Diphenyl Groups | Increased solubility, improved processability, steric hindrance |

| Isocyanate Functional Groups | High reactivity for polymerization (e.g., polyurethane formation) |

| Aromatic Rings | High thermal stability, rigidity |

Structure

2D Structure

3D Structure

Properties

CAS No. |

88457-55-0 |

|---|---|

Molecular Formula |

C26H18N2O2Si |

Molecular Weight |

418.5 g/mol |

IUPAC Name |

bis(4-isocyanatophenyl)-diphenylsilane |

InChI |

InChI=1S/C26H18N2O2Si/c29-19-27-21-11-15-25(16-12-21)31(23-7-3-1-4-8-23,24-9-5-2-6-10-24)26-17-13-22(14-18-26)28-20-30/h1-18H |

InChI Key |

UEGAUUGQMMPWNV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=C(C=C3)N=C=O)C4=CC=C(C=C4)N=C=O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Insights of Bis 4 Isocyanatophenyl Diphenyl Silane

Reaction Kinetics of Isocyanate Groups

The reactivity of the isocyanate (-NCO) group is fundamentally dictated by the electrophilicity of its carbon atom. This makes it susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as alcohols and amines. In Bis(4-isocyanatophenyl)(diphenyl)silane, the isocyanate groups are attached to aromatic rings, which generally increases their reactivity compared to aliphatic isocyanates due to the electron-withdrawing nature of the phenyl ring.

The diphenylsilane (B1312307) core plays a crucial role in modulating the reactivity of the para-positioned isocyanate groups. This influence can be understood through a combination of electronic and steric effects.

Electronic Effects: Silicon is less electronegative than carbon. When bonded to the phenyl ring, the silyl (B83357) group can exhibit electron-donating or electron-withdrawing behavior depending on the nature of the other substituents on the silicon and the specific reaction. In the case of a diphenylsilyl group, the silicon atom can potentially engage in pπ-dπ back-bonding with the phenyl ring's pi system. This interaction can influence the electron density on the aromatic ring and, consequently, the electrophilicity of the isocyanate's carbon atom. The precise electronic effect, whether activating or deactivating, can be subtle and is influenced by the reaction conditions and the attacking nucleophile.

Steric Effects: The diphenylsilane group is sterically demanding. The bulky phenyl groups attached to the silicon atom can create steric hindrance, potentially impeding the approach of nucleophiles to the isocyanate groups. This steric hindrance can lead to a decrease in the reaction rate compared to less bulky aromatic diisocyanates like 4,4'-Methylene diphenyl diisocyanate (MDI).

Illustrative Comparison of Relative Reactivity:

Table 1: Illustrative Comparison of Relative Reaction Rates for Different Diisocyanates| Diisocyanate | Central Moiety | Expected Relative Rate | Primary Influencing Factor(s) |

|---|---|---|---|

| This compound | -Si(Ph)₂- | Moderate | Steric hindrance from phenyl groups on silicon. |

| 4,4'-Methylene diphenyl diisocyanate (MDI) | -CH₂- | High | Less steric bulk compared to diphenylsilane. |

| Toluene (B28343) diisocyanate (TDI) | -C₆H₃(CH₃)- | Very High | Asymmetric structure with differing isocyanate reactivities. |

This table is illustrative and actual rates depend on specific reaction conditions, nucleophiles, and catalysts.

As with other isocyanate reactions, the reactions of this compound can be significantly accelerated by catalysts. The choice of catalyst depends on the specific reaction (e.g., urethane (B1682113) or urea (B33335) formation) and the desired reaction rate.

Amine Catalysts: Tertiary amines, such as triethylenediamine (TEDA) and dimethylcyclohexylamine (DMCHA), are commonly used. They are believed to function by forming a complex with the isocyanate group, which increases its susceptibility to nucleophilic attack.

Organometallic Catalysts: Tin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), are highly effective catalysts, particularly for the reaction between isocyanates and alcohols (gelling reaction). The mechanism is generally thought to involve the formation of a complex between the catalyst, the isocyanate, and the alcohol, which facilitates the reaction.

Illustrative Catalyst Activity:

Table 2: Common Catalysts and Their Primary Application in Isocyanate Reactions| Catalyst Type | Example(s) | Primary Reaction Catalyzed | General Mechanism |

|---|---|---|---|

| Tertiary Amines | Triethylenediamine (TEDA) | Isocyanate-Water (Blowing), Isocyanate-Alcohol (Gelling) | Nucleophilic activation of the isocyanate. |

| Organotin Compounds | Dibutyltin dilaurate (DBTDL) | Isocyanate-Alcohol (Gelling) | Coordination complex formation involving isocyanate and alcohol. |

| Organobismuth/Zinc | Bismuth neodecanoate | Isocyanate-Alcohol (Gelling) | Often used as less toxic alternatives to tin catalysts. |

Polymerization Mechanisms Involving this compound

This compound is a difunctional monomer, making it an ideal building block for the synthesis of various polymers through step-growth polymerization.

The reaction of this compound with polyols (compounds with two or more hydroxyl groups) leads to the formation of polyurethanes. This polyaddition reaction proceeds through the nucleophilic attack of the hydroxyl group's oxygen on the electrophilic carbon of the isocyanate group. The resulting polymer chain contains repeating urethane linkages (-NH-CO-O-). The incorporation of the diphenylsilane unit into the polymer backbone can enhance thermal stability and modify the material's surface properties.

Reaction Scheme for Polyurethane Formation: n OCN-Ph-Si(Ph)₂-Ph-NCO + n HO-R-OH → [-CO-NH-Ph-Si(Ph)₂-Ph-NH-CO-O-R-O-]n

When this compound reacts with primary or secondary diamines, the product is a polyurea. The reaction mechanism is analogous to polyurethane formation, involving the nucleophilic attack of the amine's nitrogen atom on the isocyanate's carbon. This reaction is generally much faster than the reaction with alcohols and often does not require catalysis. The resulting polyurea will have urea linkages (-NH-CO-NH-) in its backbone. These polymers are known for their high strength and thermal resistance.

Reaction Scheme for Polyurea Formation: n OCN-Ph-Si(Ph)₂-Ph-NCO + n H₂N-R-NH₂ → [-CO-NH-Ph-Si(Ph)₂-Ph-NH-CO-NH-R-NH-]n

Under specific conditions, typically in the presence of a trimerization catalyst, isocyanate groups can react with each other to form a highly stable, six-membered isocyanurate ring. When a diisocyanate like this compound undergoes this reaction, it can lead to the formation of a cross-linked polymer network. This process is used to create rigid, thermally stable polyisocyanurate (PIR) foams and coatings.

Common trimerization catalysts include potassium octoate, certain tertiary amines, and other metal carboxylates. The mechanism involves the sequential addition of three isocyanate groups to form the cyclic trimer. The presence of the bulky diphenylsilane moiety might influence the kinetics and efficiency of this trimerization process.

Illustrative Polymerization Data:

Table 3: Polymer Types and Linkages from this compound| Co-reactant | Resulting Polymer | Characteristic Linkage | Relative Reaction Rate |

|---|---|---|---|

| Polyol (e.g., Diol) | Polyurethane | Urethane (-NH-CO-O-) | Moderate to Fast (with catalyst) |

| Diamine | Polyurea | Urea (-NH-CO-NH-) | Very Fast |

| Self-reaction (with catalyst) | Polyisocyanurate | Isocyanurate Ring | Moderate (with catalyst) |

Side Reactions and Their Mitigation in Polymerization Processes

In polymerization processes involving diisocyanates like this compound, the high reactivity of the isocyanate (-NCO) group can lead to several side reactions, which may affect the structure and properties of the final polymer. These reactions often compete with the primary chain-growth reaction (e.g., urethane or urea formation). Key side reactions include the formation of allophanates, biurets, and isocyanurates. tue.nlmdpi.com

Allophanate (B1242929) and Biuret (B89757) Formation: The urethane linkages formed from the reaction of isocyanates with alcohols can further react with excess isocyanate to form allophanate crosslinks. ebrary.net Similarly, urea linkages, which are products of the reaction between isocyanates and amines, can react with additional isocyanate to yield biuret structures. researchgate.net These reactions are particularly prevalent at elevated temperatures (typically above 100-150°C) and in the presence of excess isocyanate. ebrary.net The formation of these crosslinks can increase the polymer's rigidity and thermal stability but may also lead to premature gelling and reduced processability. ebrary.netnih.gov

Mitigation: Controlling the stoichiometry (avoiding a large excess of isocyanate) and maintaining lower reaction temperatures can minimize allophanate and biuret formation. ebrary.net The thermal reversibility of the allophanate bond means that at sufficiently high temperatures, it can dissociate back into a urethane and an isocyanate, which can be a factor in polymer processing. ebrary.net

Isocyanurate Formation (Trimerization): Three isocyanate groups can react with each other in a cyclotrimerization reaction to form a highly stable, six-membered isocyanurate ring. tue.nltue.nl This reaction is often catalyzed by specific catalysts such as tertiary amines, carboxylates, and certain metal compounds. tue.nlgoogle.com Trimerization introduces rigid, thermally stable crosslinks into the polymer network, enhancing its thermal and chemical resistance. tue.nl While sometimes desirable for creating rigid foams and coatings, uncontrolled trimerization can lead to brittle materials and processing difficulties. nih.gov

Mitigation: Careful selection of catalysts is crucial. Some catalysts are highly selective for the isocyanate-hydroxyl reaction over trimerization. nih.govresearchgate.net Controlling the reaction temperature is also key, as trimerization is often more favorable at higher temperatures. nih.gov Using complex amine catalysts can enhance the selectivity of the desired polymerization and reduce side reactions. nih.gov

The table below summarizes common side reactions and strategies for their control.

| Side Reaction | Reactants | Product Linkage | Influencing Factors | Mitigation Strategies |

| Allophanate Formation | Urethane + Isocyanate | Allophanate | High Temperature, Excess Isocyanate | Control stoichiometry, Lower reaction temperature (<100°C) |

| Biuret Formation | Urea + Isocyanate | Biuret | High Temperature, Excess Isocyanate | Control stoichiometry, Lower reaction temperature |

| Isocyanurate Formation | 3 x Isocyanate | Isocyanurate Ring | Specific Catalysts, High Temperature | Selective catalyst choice, Temperature control |

Hydrolytic Stability and Siloxane Bond Formation

The structure of this compound contains two distinct reactive sites that determine its hydrolytic behavior: the highly reactive isocyanate groups and the stable silicon-phenyl bonds.

The isocyanate groups are extremely susceptible to hydrolysis, reacting readily with water. americanchemistry.com This reaction proceeds in a two-step sequence. First, the isocyanate group reacts with water to form an unstable carbamic acid intermediate, which then decomposes to produce a primary amine and carbon dioxide gas. americanchemistry.comresearchgate.net The newly formed aromatic amine is highly reactive and will rapidly react with another isocyanate group from a neighboring molecule to form a very stable urea linkage (-NH-CO-NH-). inchem.orgresearchgate.net This rapid subsequent reaction means that the primary outcome of exposing this compound to water is the formation of insoluble, solid polyurea. inchem.org The half-life of an aromatic isocyanate like phenyl isocyanate in water can be a matter of seconds. inchem.org

In contrast, the silicon-phenyl (Si-C) and silicon-carbon bonds within the diphenylsilane core are generally hydrolytically stable under neutral conditions. Cleavage of these bonds typically requires more aggressive conditions, such as strong acids or bases at elevated temperatures. Therefore, under typical environmental or processing conditions where moisture is present, the primary hydrolytic reaction will involve the isocyanate groups, leading to polymerization into polyurea, rather than degradation of the central silane (B1218182) structure.

Condensation Reactions Leading to Siloxane Networks

Following hydrolysis, the resulting silanol (B1196071) (Si-OH) groups are reactive and can undergo condensation reactions to form stable siloxane bonds (Si-O-Si). elsevier.es This is the fundamental reaction for the formation of silicone polymers and siloxane networks. uni-saarland.de Condensation can occur between two silanols (releasing water) or between a silanol and a remaining alkoxy group (releasing alcohol).

For a related compound like diphenylsilanediol (B146891), Ph₂Si(OH)₂, which can be formed from the hydrolysis of precursors like diphenyldichlorosilane, condensation leads to the formation of cyclic or linear polysiloxanes. uni-saarland.deacs.org The reaction rate and the final structure (cyclic vs. linear) are influenced by several factors:

Temperature: Higher temperatures increase the rate of condensation. For diphenylsilanediol, condensation is slow at 120°C but significantly faster at temperatures approaching its melting point (~140-150°C). uni-saarland.de

pH and Catalysts: Like hydrolysis, condensation is catalyzed by both acids and bases. nih.govscribd.com The choice of catalyst can influence the structure of the resulting polymer, with some catalysts favoring linear chain growth while others may promote the formation of cyclic byproducts. nih.gov Homoconjugated acid catalysts have been shown to be effective in producing high molecular weight linear siloxanes with minimal cyclic byproducts. nih.gov

Concentration: The concentration of the silanol precursor can affect the balance between intramolecular condensation (leading to cyclic species) and intermolecular condensation (leading to linear polymers). uni-saarland.de

The condensation of diphenylsilanediol has been studied thermally, showing that conversion increases with both time and temperature. For example, at 160°C, a significant conversion can be achieved in under two hours. uni-saarland.de The process results in the formation of a network of Si-O-Si bonds, creating a polysiloxane material. mdpi.com

Polymerization Science and Material Engineering with Bis 4 Isocyanatophenyl Diphenyl Silane

Design and Synthesis of Advanced Polyurethanes and Polyureas

The synthesis of polyurethanes and polyureas typically involves the step-growth polymerization of a diisocyanate with a polyol or a diamine, respectively. The properties of the resulting polymer are highly dependent on the chemical nature of the constituent monomers. The use of Bis(4-isocyanatophenyl)(diphenyl)silane as the diisocyanate component introduces a silicon-containing moiety into the polymer backbone, leading to materials with unique characteristics.

Segmented Polyurethanes and Polyureas Incorporating this compound

Segmented polyurethanes and polyureas are a class of block copolymers composed of alternating soft and hard segments. The soft segments are typically derived from long-chain polyols or polyamines, providing flexibility and elastomeric properties. The hard segments are formed by the reaction of the diisocyanate with a chain extender, a low-molecular-weight diol or diamine, and contribute to the material's strength and thermal stability through physical crosslinking via hydrogen bonding. nih.gov

The incorporation of this compound into the hard segments of polyurethanes and polyureas can significantly modify their properties. The bulky diphenylsilane (B1312307) group can influence the packing of the hard segments, affecting the degree of microphase separation between the hard and soft domains. researchgate.net This, in turn, impacts the mechanical and thermal properties of the resulting polymer. The synthesis of these segmented copolymers is typically achieved through a two-step prepolymer method. nih.govmdpi.com In the first step, an excess of this compound is reacted with a macrodiol (e.g., polytetramethylene glycol) to form a prepolymer with terminal isocyanate groups. In the second step, a chain extender (e.g., 1,4-butanediol (B3395766) or a diamine) is added to complete the polymerization. nih.gov

The properties of segmented polyureas derived from diisocyanates and diamines are heavily influenced by the strong intramolecular hydrogen bonding, which can lead to poor solubility but excellent thermal stability. sid.irresearchgate.net The introduction of a bulky and somewhat flexible diphenylsilane group in the diisocyanate may disrupt this strong hydrogen bonding to some extent, potentially improving solubility and processability. sid.ir

Below is a representative table of the potential mechanical properties of segmented polyurethanes synthesized with this compound compared to a conventional aromatic diisocyanate like 4,4'-Methylenebis(phenyl isocyanate) (MDI).

| Property | Polyurethane with MDI | Polyurethane with this compound (Expected) |

| Tensile Strength (MPa) | 30-50 | 25-45 |

| Elongation at Break (%) | 400-600 | 450-650 |

| Shore A Hardness | 80-95 | 75-90 |

| Glass Transition Temperature (°C) | -30 to -50 | -40 to -60 |

Note: The data for the silane-containing polyurethane is illustrative and based on general trends observed for silicon-modified polyurethanes.

Influence of Silicon Content on Polymer Chain Architecture and Conformation

The presence and concentration of the silicon-containing diisocyanate in the polymer backbone have a profound effect on the polymer's chain architecture and conformation. The Si-O-C and Si-C bonds are longer and more flexible than C-C bonds, which can increase the rotational freedom of the polymer chains. mdpi.com This increased flexibility can lead to a lower glass transition temperature and enhanced elastomeric properties.

| Silicon Content (wt%) | Expected Glass Transition Temperature (°C) | Expected Water Contact Angle (°) |

| 0 | -35 | 75 |

| 5 | -42 | 85 |

| 10 | -50 | 95 |

| 15 | -58 | 105 |

Note: This table presents hypothetical data illustrating the expected trends with increasing silicon content from this compound.

Block and Graft Copolymerization Strategies

Block and graft copolymerization are powerful techniques to create materials with tailored properties by combining different polymer segments. This compound can be utilized in these strategies to introduce silicon-containing blocks or grafts into various polymer architectures.

Block Copolymers: Block copolymers containing segments derived from this compound can be synthesized through sequential polymerization methods. mdpi.com For instance, a prepolymer with isocyanate end-groups can be prepared from the silane (B1218182) diisocyanate and a polyol, which can then be used to initiate the polymerization of another monomer, or be coupled with a pre-synthesized polymer block having reactive end groups. rsc.org The resulting block copolymers can exhibit unique self-assembly behaviors, forming well-defined nanostructures in the bulk and in solution. nih.govmdpi.com The morphology of these structures is dependent on the block lengths and their relative volume fractions. tib.eu

Graft Copolymers: Graft copolymers can be prepared by "grafting to," "grafting from," or "grafting through" methods. nih.gov In the "grafting to" approach, a pre-made polymer with pendant reactive groups (e.g., hydroxyl or amine groups) can be reacted with this compound. Alternatively, a prepolymer made from the silane diisocyanate can be grafted onto a functionalized polymer backbone. The "grafting from" method would involve initiating the polymerization of other monomers from sites on a polymer backbone that has been functionalized with groups derived from the silane diisocyanate. These strategies allow for the modification of existing polymers to impart properties such as improved thermal stability and surface hydrophobicity.

Formation of Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials are composites that combine the properties of organic polymers with those of inorganic materials at the molecular or nanometer scale. researchgate.net this compound is a versatile precursor for the synthesis of such hybrids due to its dual functionality: the isocyanate groups can participate in organic polymerization, while the silicon atom can be part of an inorganic network.

Sol-Gel Processing with Silicon-Bridged Diisocyanates

The sol-gel process is a wet-chemical technique used for the fabrication of materials, typically metal oxides, from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. mdpi.commdpi.com When this compound is used in conjunction with other alkoxysilane precursors, such as tetraethoxysilane (TEOS), a hybrid organic-inorganic network can be formed. sol-gel.net

The process generally involves two main reactions: hydrolysis and condensation. In the presence of water and a catalyst, the alkoxysilane precursors hydrolyze to form silanol (B1196071) groups (Si-OH). These silanol groups can then undergo condensation reactions with each other to form siloxane bridges (Si-O-Si), creating an inorganic silica (B1680970) network. osti.gov Simultaneously, the isocyanate groups of the this compound can react with a polyol or other reactive organic species to form a polyurethane network. The covalent bonding between the organic and inorganic phases through the silicon-bridged diisocyanate results in a true molecular composite with enhanced properties. rsc.org These hybrid materials can exhibit improved thermal stability, mechanical strength, and scratch resistance compared to the pure organic polymer. safetydirectamerica.com

Interpenetrating Polymer Networks (IPNs) with Silicon-Containing Components

An interpenetrating polymer network (IPN) is a polymer blend comprising two or more crosslinked polymers with at least one of them being synthesized or crosslinked in the immediate presence of the other(s). researchgate.net The networks are physically entangled but not covalently bonded to each other. Semi-IPNs involve one crosslinked polymer and one linear polymer. mdpi.com

This compound can be used to form one of the networks in an IPN structure. For example, a polyurethane network can be synthesized from the silane diisocyanate, a polyol, and a crosslinking agent. A second monomer, such as an acrylic or epoxy monomer, can then be swollen into this network and subsequently polymerized and crosslinked to form the second interpenetrating network. researchgate.net

The presence of the silicon-containing polyurethane network can significantly influence the morphology and properties of the IPN. The thermodynamic incompatibility between the two polymer networks often leads to microphase separation, resulting in a material with domains of each polymer. The size and connectivity of these domains determine the final mechanical and thermal properties of the IPN. researchgate.netresearchgate.net Silicon-containing IPNs can exhibit a unique combination of properties, such as the toughness and flexibility of the polyurethane network and the rigidity and thermal stability of the second network. mdpi.com

Below is a table summarizing the expected properties of a Polyurethane/Polymethyl Methacrylate (PMMA) IPN with and without the incorporation of this compound in the polyurethane network.

| Property | PU(MDI)/PMMA IPN | PU(Silane-diisocyanate)/PMMA IPN (Expected) |

| Tensile Strength (MPa) | 40-60 | 35-55 |

| Young's Modulus (GPa) | 1.5-2.5 | 1.2-2.2 |

| Thermal Decomposition Temp (°C) | ~300 | ~320 |

| Water Absorption (%) | 0.5-1.0 | 0.3-0.7 |

Note: This table provides illustrative data based on general trends observed in the literature for similar IPN systems.

Applications in Functional Polymers

The bifunctional nature of this compound, possessing both the reactivity of isocyanate groups and the inherent properties of a silane, makes it a versatile building block for a new generation of functional polymers. The isocyanate functionalities serve as reactive handles for polymerization reactions, most notably in the formation of polyurethanes, polyureas, and polyisocyanurates. Simultaneously, the diphenylsilane core can impart properties such as increased thermal and oxidative stability, lower glass transition temperatures, and improved solubility in organic solvents to the resulting polymers. researchgate.net

Role in Adhesion Promotion Mechanisms in Composites

This compound is theoretically well-suited for this role. The central silicon atom can form stable siloxane bonds (Si-O-Si) with hydroxyl groups present on the surface of inorganic fillers such as glass fibers or silica particles. nist.gov This interaction is predicated on the hydrolysis of alkoxy or other leaving groups attached to the silicon, a feature common to many silane coupling agents. Although this compound itself does not have directly hydrolyzable groups on the silicon atom in its provided structure, its synthesis from precursors with such groups would enable this functionality.

The isocyanate groups, on the other hand, are highly reactive towards functional groups present in the polymer matrix, such as hydroxyl, amine, or carboxyl groups. cfmats.com This dual reactivity allows the molecule to act as a molecular bridge, covalently bonding the inorganic reinforcement to the polymer matrix. This enhanced interfacial adhesion leads to more effective stress transfer from the matrix to the reinforcement, resulting in improved mechanical properties of the composite, such as tensile strength and modulus. sinosil.com

The proposed mechanism for adhesion promotion by a molecule like this compound would involve:

Surface Modification of the Inorganic Filler : The silane portion of the molecule interacts with the surface of the inorganic filler.

Reaction with the Polymer Matrix : The isocyanate groups at the termini of the molecule react with the polymer chains of the matrix during curing or processing.

This results in a robust and durable interface that can better withstand mechanical and environmental stresses. The diphenyl groups attached to the silicon atom may also contribute to improved compatibility between the filler and aromatic polymer matrices.

Table 1: Illustrative Comparison of Mechanical Properties of a Composite With and Without a Silane Coupling Agent

| Property | Composite without Coupling Agent | Composite with Silane Coupling Agent (Illustrative) |

| Tensile Strength | Lower | Higher |

| Flexural Strength | Lower | Higher |

| Interlaminar Shear Strength | Lower | Higher |

| Moisture Absorption | Higher | Lower |

Note: This table provides illustrative data based on the general effects of silane coupling agents on composite materials. Specific data for this compound is not available.

Integration into Smart Materials and Self-Healing Systems

Smart materials, which can respond to external stimuli, and self-healing systems, which can autonomously repair damage, are at the forefront of materials science research. The incorporation of specific chemical functionalities is key to imbuing materials with these advanced capabilities.

The integration of this compound into polymer networks could offer a pathway to novel smart and self-healing materials. Polyurethanes, which can be synthesized using this diisocyanate, are known for their tunable properties and have been extensively investigated for self-healing applications. mdpi.com The self-healing mechanism in some polyurethanes is based on reversible covalent bonds or non-covalent interactions, such as hydrogen bonding.

The presence of the diphenylsilane unit in the polymer backbone could influence the self-healing properties in several ways:

Flexibility and Chain Mobility : The Si-C and Si-Ph bonds are longer and more flexible than C-C bonds, which can lower the glass transition temperature and increase the mobility of the polymer chains. This enhanced mobility can facilitate the diffusion of reactive groups to a damaged site, which is crucial for the healing process.

Thermal Stability : The inherent thermal stability of the siloxane-like structure could allow for thermally activated self-healing mechanisms to be employed at higher temperatures without significant degradation of the material.

Stimulus-Responsive Behavior : The polar nature of the Si-Ph bond and the potential for interaction with various stimuli could be exploited to design materials that change their properties in response to light, heat, or electric fields.

While specific research on this compound in self-healing systems is not widely documented, the principles of polyurethane and silicone chemistry suggest its potential. For instance, self-healing silicones often rely on the dynamic nature of siloxane bonds or the incorporation of reversible crosslinks. acs.org A polymer derived from this silicon-containing diisocyanate could potentially combine the reversible nature of urethane (B1682113) bonds with the flexibility and stability of a siloxane-like backbone.

Table 2: Potential Effects of Diphenylsilane Integration on Self-Healing Polymer Properties

| Property | Conventional Polyurethane | Diphenylsilane-Modified Polyurethane (Hypothetical) |

| Healing Temperature | Varies | Potentially wider range |

| Healing Efficiency | Dependent on mechanism | May be enhanced by increased chain mobility |

| Thermal Stability | Moderate | Potentially enhanced |

| Response to Stimuli | Limited | Potential for multi-stimuli response |

Note: This table is hypothetical and based on the expected contributions of a diphenylsilane moiety to a polymer backbone. Specific experimental data for this compound-based self-healing materials is not available.

Fabrication of Porous Materials: Polyisocyanurate-Polyurethane Aerogels

Aerogels are a class of ultralight porous materials with exceptionally low thermal conductivity, making them excellent candidates for thermal insulation applications. While silica aerogels are the most well-known, polymer-based aerogels, such as those derived from polyisocyanurates and polyurethanes, are gaining interest due to their improved mechanical properties and lower cost.

The fabrication of polyisocyanurate-polyurethane (PIR-PUR) aerogels typically involves the sol-gel polymerization of a diisocyanate, such as 4,4′-methylene diphenyl diisocyanate (MDI), with a polyol, followed by supercritical drying to preserve the porous structure. The trimerization of isocyanate groups forms the highly crosslinked and thermally stable polyisocyanurate network.

The use of this compound as a monomer in the synthesis of PIR-PUR aerogels is a novel concept that could lead to materials with unique properties. The general synthetic route would likely follow the established protocols for MDI-based aerogels, involving the reaction of the silicon-containing diisocyanate with a suitable polyol in a solvent, followed by gelation and drying.

The incorporation of the diphenylsilane unit into the aerogel network could offer several advantages:

Modified Pore Structure : The bulkiness of the diphenylsilane group might influence the nucleation and growth of the polymer clusters during the sol-gel process, potentially leading to a different pore size distribution and porosity compared to conventional PIR-PUR aerogels.

Improved Mechanical Properties : The flexibility of the Si-C bonds could impart a degree of ductility to the otherwise brittle polyisocyanurate network, leading to aerogels with improved toughness and resilience.

Table 3: Predicted Properties of a Hypothetical this compound-Based Aerogel Compared to a Conventional MDI-Based Aerogel

| Property | MDI-Based PIR-PUR Aerogel | This compound-Based PIR-PUR Aerogel (Predicted) |

| Density | Low (e.g., 0.1-0.2 g/cm³) | Potentially similar |

| Porosity | High (>90%) | Potentially high, with altered pore structure |

| Thermal Conductivity | Very Low (e.g., <20 mW/m·K) | Potentially similar or lower |

| Thermal Stability | Good | Potentially enhanced |

| Brittleness | High | Potentially reduced |

Note: This table presents predicted properties based on the known effects of silicon-containing moieties in polymers. Experimental data for aerogels derived from this compound is not currently available.

Derivatization and Post Polymerization Modification Strategies

Chemical Functionalization of the Silicon Center

The silicon atom in the bis(4-isocyanatophenyl)(diphenyl)silane molecule serves as a prime site for chemical modification. The phenyl groups attached to the silicon are also amenable to substitution, offering a dual approach to functionalization.

While direct substitution on the phenyl rings of the diphenylsilane (B1312307) moiety in this compound is not extensively documented, the principles of electrophilic aromatic substitution on phenylsilanes suggest that such modifications are feasible. The silicon atom influences the regioselectivity of these substitutions. For instance, nitration, halogenation, or sulfonation could introduce functional groups onto the phenyl rings, which could then be used for further derivatization or to alter the electronic properties and intermolecular interactions of the resulting polymers. The specific conditions for these reactions would need to be carefully controlled to avoid unwanted side reactions with the isocyanate groups.

A hypothetical example of such a substitution is presented in the table below:

| Reaction Type | Reagents | Potential Product |

| Nitration | HNO₃/H₂SO₄ | Bis(4-isocyanatophenyl)(di(nitrophenyl))silane |

| Halogenation | Br₂/FeBr₃ | Bis(4-isocyanatophenyl)(di(bromophenyl))silane |

| Sulfonation | Fuming H₂SO₄ | Bis(4-isocyanatophenyl)(di(sulfonylphenyl))silane |

The chemistry of organosilicon compounds provides a rich toolbox for introducing a variety of functional groups at the silicon center. nih.gov While this compound itself does not have directly reactive groups on the silicon, modification of the precursor, diphenyldichlorosilane, could be a viable strategy. For instance, substitution of one of the phenyl groups with a group bearing a protected functional handle would allow for the synthesis of a modified diisocyanate.

Alternatively, if a related monomer, such as bis(4-isocyanatophenyl)(phenyl)silane (containing a Si-H bond), were used, a wide range of functional groups could be introduced via hydrosilylation reactions. This process involves the addition of the Si-H bond across a double or triple bond, enabling the attachment of moieties with desired functionalities.

| Functional Group to be Introduced | Reactant for Hydrosilylation | Potential Application |

| Alkyl chains | Terminal alkenes | Improved hydrophobicity and processability |

| Fluorinated chains | Fluoroalkenes | Enhanced chemical resistance and low surface energy |

| Hydroxyl groups | Allyl alcohol | Sites for further grafting or crosslinking |

| Amino groups | Allylamine | Improved adhesion and dyeability |

This table illustrates the potential for functionalization through hydrosilylation, assuming the presence of a Si-H bond in a related monomer.

Post-Polymerization Modifications of this compound-Derived Polymers

Once this compound is incorporated into a polymer, such as a polyurethane, further modifications can be carried out to enhance the material's properties. These modifications can target the pendant diphenylsilane groups or the surface of the polymeric material.

The pendant diphenylsilane groups within the polymer backbone can be sites for post-polymerization modification. Similar to the monomer functionalization, reactions targeting the phenyl rings could be employed, provided the polymer is soluble and the reagents can access these sites without degrading the polymer backbone. Such modifications can significantly impact the bulk properties of the polymer. For example, sulfonation of the phenyl rings could increase the hydrophilicity and ion-exchange capacity of the polymer.

Studies on graft copolymers with polysiloxane side chains have shown that even small variations in the pendant groups can have a dramatic impact on the thermomechanical and morphological properties of the material. nih.gov This highlights the potential for tuning the properties of this compound-derived polymers through pendant group modification. The inclusion of siloxane-modified derivatives can also enhance flame retardancy. mdpi.com

Surface modification is a powerful tool for altering the surface properties of a polymer without affecting its bulk characteristics. For polymers derived from this compound, various surface modification techniques can be envisioned.

Grafting: Polymer chains with specific functionalities can be grafted onto the surface of the material. youtube.comnih.gov This can be achieved by creating active sites on the surface through methods like plasma treatment or UV irradiation, followed by polymerization of a suitable monomer from these sites. For instance, grafting hydrophilic polymer chains could improve the biocompatibility of a material intended for biomedical applications. nih.gov The "grafting to" method involves attaching pre-formed polymer chains to a functionalized surface. nih.gov

Plasma Treatment: Exposure to low-temperature plasma can introduce a variety of polar functional groups onto the polymer surface, such as hydroxyl, carboxyl, and amino groups. youtube.com This can enhance the surface's wettability, adhesion, and biocompatibility. The specific functional groups introduced can be controlled by the composition of the plasma gas used.

Chemical Vapor Deposition (CVD): This technique involves the deposition of a thin film of a new material onto the polymer surface from the gas phase. taylorfrancis.com For example, a thin layer of a more chemically resistant or biocompatible material could be deposited to create a composite material with tailored surface properties.

The following table summarizes potential surface modification techniques and their effects:

| Modification Technique | Description | Potential Effect on Polymer Properties |

| Polymer Grafting | Covalent attachment of polymer chains to the surface. youtube.comnih.gov | Improved biocompatibility, altered wettability, enhanced adhesion. nih.gov |

| Plasma Treatment | Surface functionalization using ionized gas. youtube.com | Increased surface energy, improved printability and bonding. |

| Chemical Vapor Deposition (CVD) | Deposition of a thin film from a vapor phase precursor. taylorfrancis.com | Creation of a barrier layer, introduction of new surface functionalities. |

Advanced Spectroscopic and Morphological Characterization in Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in confirming the chemical structure and purity of "Bis(4-isocyanatophenyl)(diphenyl)silane". Each technique offers unique information about the molecule's architecture and functional groups.

FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups within "this compound". The most prominent and defining feature in its FTIR spectrum is the strong, sharp absorption band associated with the isocyanate (-N=C=O) group. This band typically appears in the region of 2270-2250 cm⁻¹, a spectral window that is relatively free from other common organic functional group absorptions, making it a reliable diagnostic peak. researchgate.netmt.com

Other significant absorption bands include those related to the diphenylsilane (B1312307) core and the phenyl rings. The Si-phenyl bond gives rise to characteristic absorptions. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl rings typically appear in the 1600-1450 cm⁻¹ region. The presence of the silicon atom influences the vibrational modes of the phenyl groups attached to it.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Isocyanate (-N=C=O) | 2270 - 2250 | Asymmetric Stretching |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aromatic C=C | 1600 - 1450 | Stretching |

| Si-Phenyl | 1430 - 1420 and 1120 - 1100 | Stretching |

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise molecular architecture of "this compound". By analyzing the chemical shifts, signal integrations, and coupling patterns, the connectivity of atoms can be determined.

The ¹³C NMR spectrum provides information on the carbon framework. The isocyanate carbon (-N=C=O) is expected to have a characteristic chemical shift in the range of 120-130 ppm. The aromatic carbons will show a series of signals between 120 and 150 ppm. The carbon atoms directly bonded to the silicon atom (ipso-carbons) will have distinct chemical shifts.

| Nucleus | Structural Unit | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic Protons | 7.0 - 8.0 |

| ¹³C | Isocyanate Carbon (-N=C=O) | 120 - 130 |

| ¹³C | Aromatic Carbons | 120 - 150 |

Raman spectroscopy complements FTIR by providing information on the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. For "this compound", the symmetric stretching vibration of the isocyanate group, which is often weak in FTIR, can be observed in the Raman spectrum. The Si-C bonds and the symmetric breathing modes of the phenyl rings are also expected to produce strong Raman signals. The analysis of Raman spectra of various silanes has shown characteristic bands for Si-O-Si bonds and other structural features, which can be useful in studying the hydrolysis and condensation reactions of this compound. researchgate.net

Real-time Near-Infrared (NIR) spectroscopy is a valuable technique for monitoring the progress of reactions involving isocyanate groups, such as polymerization or curing processes. fraunhofer.de The disappearance of the N-H stretching overtone (if reacting with an amine or urethane) and the C-H stretching overtones can be monitored to determine the reaction rate and extent of conversion. This non-destructive, in-situ method allows for the continuous tracking of the concentration of reactants and products, providing crucial data for process optimization and quality control. abb.comchemispherelabsciences.com The NIR region contains overtone and combination bands of the fundamental vibrations observed in the mid-infrared, and changes in these bands can be correlated with the consumption of the isocyanate functional group.

Thermal Analysis Techniques

Thermal analysis techniques are employed to investigate the physical and chemical changes that occur in "this compound" as a function of temperature.

Differential Scanning Calorimetry (DSC) is used to determine the temperatures of phase transitions, such as melting and glass transitions, as well as to study curing reactions. For a crystalline solid, a DSC thermogram would show an endothermic peak corresponding to its melting point. If the compound is amorphous, a step-like change in the baseline, known as the glass transition temperature (Tg), would be observed. When "this compound" is used in the formulation of polymers, DSC can be utilized to monitor the exothermic heat flow associated with the curing reaction of the isocyanate groups. This provides information on the curing temperature range and the total heat of reaction. Studies on related polyurethane systems have shown that DSC can reveal multiple exothermic events corresponding to different stages of the curing process. researchgate.net

Thermogravimetric Analysis (TGA) for Decomposition Studies

In a typical TGA experiment, the polymer sample is heated at a constant rate, and its weight loss is recorded. For polyimides, this analysis is often conducted in both inert (nitrogen) and oxidative (air or oxygen) atmospheres to simulate different service environments. nih.gov The presence of the diphenylsilane moiety is expected to enhance thermal stability, a characteristic that can be quantified using TGA.

Research on silicon-containing polyimides demonstrates their superior thermal properties. TGA curves for these polymers typically show high decomposition temperatures (Td), often with a 5% or 10% weight loss temperature (Td5 or Td10) exceeding 450°C. sci-hub.ruresearchgate.net For instance, studies on related polyimides show initial decomposition temperatures well above 500°C in both nitrogen and air. nih.govresearchgate.net The incorporation of silicon can lead to the formation of a stable silica (B1680970) (SiO₂) layer upon thermal decomposition in an oxidative environment, which acts as a protective barrier, slowing down the degradation of the underlying polymer and resulting in a higher char yield or residual weight at elevated temperatures. nih.gov

The data below, sourced from studies on analogous silicon-containing polyimides, illustrates typical findings from TGA.

Representative TGA Data for Silicon-Containing Polyimides

| Polymer System | Atmosphere | Td5 (°C) | Td10 (°C) | Char Yield at 800°C (%) | Reference |

|---|---|---|---|---|---|

| Cyclodisilazane-containing Polydimethylsiloxane (P1) | Nitrogen | >450 | Not Reported | 60.3 | sci-hub.ru |

| Cyclodisilazane-containing Polydimethylsiloxane (P2) | Nitrogen | >450 | Not Reported | 26.1 | sci-hub.ru |

| Aromatic Polyimide (4d) | Nitrogen | Not Reported | 578 | Not Reported | researchgate.net |

| Aromatic Polyimide (4d) | Air | Not Reported | 535 | Not Reported | researchgate.net |

These values highlight the exceptional thermal stability imparted by the inclusion of silicon within the polymer backbone, a key feature of materials derived from this compound.

Morphological and Microstructural Characterization

The morphology and microstructure of polymers significantly influence their physical and mechanical properties. For polymers derived from this compound, techniques such as electron microscopy and X-ray scattering are indispensable for characterization.

Scanning Electron Microscopy (SEM) for Surface and Cross-Sectional Imaging

Scanning Electron Microscopy (SEM) is utilized to examine the surface topography and cross-sectional morphology of materials. In the context of polyimides derived from this compound, SEM is particularly useful for analyzing the dispersion of fillers in composite materials or for studying the fracture surfaces after mechanical testing. researchgate.net

For example, when these polyimides are used as a matrix for nanocomposites (e.g., with silica or other nanoparticles), SEM images can confirm the uniform distribution of the filler particles. researchgate.netsemanticscholar.org Agglomeration of nanoparticles can be detrimental to mechanical properties, and SEM provides a direct visual assessment of dispersion quality. semanticscholar.org Cross-sectional SEM images of films or molded parts can reveal information about porosity, layer thickness, and the presence of defects. semanticscholar.org

Transmission Electron Microscopy (TEM) for Nanoscale Morphology

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the visualization of nanoscale features within the polymer. mdpi.com For polymers containing a siloxane component, TEM can be used to observe microphase separation, where the incompatible siloxane and imide segments self-assemble into distinct domains. fraunhofer.de

X-ray Diffraction (XRD) for Crystallinity and Phase Behavior

X-ray Diffraction (XRD) is a powerful technique for determining the degree of crystallinity in a polymer. intertek.comdrawellanalytical.com Polymers can exist in amorphous, semi-crystalline, or highly crystalline states. intertek.com The XRD pattern of a crystalline material consists of sharp, well-defined peaks, while an amorphous material produces a broad, diffuse halo. drawellanalytical.comyoutube.com

For semi-crystalline polymers, the XRD pattern is a superposition of sharp peaks on a broad amorphous background. drawellanalytical.com By analyzing the relative areas of the crystalline peaks and the amorphous halo, the percentage of crystallinity can be calculated. utah.edu Many aromatic polyimides, including those with bulky diphenylsilane groups, tend to be largely amorphous due to the rigidity and irregular shape of the polymer chains, which hinder orderly packing. researchgate.netresearchgate.net XRD patterns confirm this amorphous nature, which is often desirable for properties like optical transparency. researchgate.net

XRD Analysis of Polymer Crystallinity

| Feature | Crystalline Polymer | Amorphous Polymer |

|---|---|---|

| XRD Pattern | Sharp, distinct peaks | Broad, diffuse halo |

| Chain Arrangement | Ordered, repeating lattice | Random, disordered |

| Information Gained | Crystal structure, unit cell dimensions, % crystallinity | Confirmation of non-crystalline nature |

Small-Angle X-ray Scattering (SAXS) for Microphase Separation and Domain Structure

Small-Angle X-ray Scattering (SAXS) is an essential tool for investigating structures on the nanometer to micrometer scale, making it ideal for studying the microphase separation common in block copolymers containing siloxane segments. nih.govscilit.com The high incompatibility (high Flory-Huggins interaction parameter, χ) between organic polyimide blocks and inorganic-like polysiloxane blocks drives their self-assembly into ordered nanostructures. acs.org

A SAXS experiment yields a scattering profile of intensity versus the scattering vector, q. The presence of a primary scattering peak (q) indicates a periodic structure, and the position of this peak is related to the principal domain spacing (L₀) of the microphases by the equation L₀ = 2π/q. researchgate.netnih.gov The morphology of the phase-separated structure (e.g., lamellar, cylindrical) can often be inferred from the relative positions of higher-order scattering peaks. acs.orgresearchgate.net For siloxane-containing copolymers, SAXS can reveal domain spacings as small as a few nanometers. acs.orgnih.gov

Typical SAXS Data for Siloxane-Containing Copolymers

| Copolymer System | Morphology | Domain Spacing (L₀) (nm) | Reference |

|---|---|---|---|

| UPy-Siloxane (USi4) | Lamellar | 2.2 | acs.org |

| UPy-Siloxane (USi8) | Hexagonally Packed Columnar | 3.0 | acs.org |

| UPy-Siloxane (USi16) | Body-Centered Cubic | 4.1 | acs.org |

| PEG-DTE Copolymer (Dry) | Ordered | 14-18 | nih.govnih.gov |

| PEG-DTE Copolymer (Hydrated) | Ordered | 10-20 | nih.govnih.gov |

Rheological and Dynamic Mechanical Analysis (DMA) of Derived Polymers

Dynamic Mechanical Analysis (DMA) is a technique used to measure the mechanical and viscoelastic properties of materials as a function of temperature, time, or frequency. mdpi.comscilit.com In a DMA experiment, a small, oscillating stress is applied to a sample, and the resulting strain is measured. mdpi.com For viscoelastic materials like polymers, there is a phase lag (δ) between the stress and strain.

DMA provides several key parameters:

Storage Modulus (E') : Represents the elastic response of the material and its ability to store energy.

Loss Modulus (E'') : Represents the viscous response and the energy dissipated as heat.

Tan Delta (tan δ) : The ratio of the loss modulus to the storage modulus (E''/E'). The peak of the tan δ curve is often associated with the glass transition temperature (Tg) of the polymer, where the material transitions from a rigid, glassy state to a more rubbery state. sci-hub.ru

For polymers derived from this compound, DMA is used to determine their Tg, which is a critical indicator of their upper service temperature. The introduction of rigid diphenylsilane units into the polymer backbone is expected to increase the Tg. Furthermore, DMA is valuable for studying the damping properties of materials; a high tan δ value indicates good energy dissipation, which is desirable for damping applications. sci-hub.ru Studies on related cyclodisilazane-containing polydimethylsiloxanes have shown that these materials can exhibit high maximum tan δ values, suggesting their potential for use in damping materials. sci-hub.ru

Theoretical and Computational Studies on Bis 4 Isocyanatophenyl Diphenyl Silane Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and inherent reactivity of Bis(4-isocyanatophenyl)(diphenyl)silane. By solving the Schrödinger equation for the molecule, these methods provide a detailed picture of electron distribution, molecular orbital energies, and electrostatic potential, which are critical determinants of chemical behavior.

Calculations on this compound would likely reveal a significant degree of electron delocalization across the phenyl rings. The isocyanate (-N=C=O) groups are powerful electron-withdrawing entities, which would create a strong electrophilic character on the carbonyl carbon. This high electrophilicity is the driving force for the reaction with nucleophiles, such as alcohols or amines, to form urethane (B1682113) or urea (B33335) linkages, respectively. The silicon atom, being less electronegative than the carbon atoms of the phenyl rings, may have a modest electron-donating effect on the aromatic systems.

Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactions. For this compound, the LUMO is expected to be localized primarily on the isocyanate groups, specifically on the π* anti-bonding orbitals of the C=O and C=N bonds. This localization indicates that these are the primary sites for nucleophilic attack. Conversely, the HOMO would likely be distributed across the diphenylsilane (B1312307) core and the attached phenyl rings. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability; a smaller gap generally suggests higher reactivity.

The reactivity of the two isocyanate groups can also be assessed. While symmetrically disposed, subtle conformational changes in the molecule could lead to minor differences in their reactivity. Quantum chemical calculations can quantify reactivity indices such as the Fukui function or dual descriptor, which provide a more nuanced view of the local reactivity at each isocyanate group. These calculations can help to understand if the reaction of one isocyanate group electronically influences the reactivity of the second group.

Table 1: Calculated Electronic Properties of this compound Hypothetical data based on typical values for similar aromatic isocyanates.

| Parameter | Value | Description |

|---|---|---|

| HOMO Energy | -6.8 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measure of the overall polarity of the molecule |

| Charge on NCO Carbon | +0.45 e | Indicates a strong electrophilic character |

Molecular Dynamics Simulations for Polymerization Processes and Material Behavior

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide invaluable insights into the polymerization process and the resulting material properties. These simulations can model systems containing thousands or even millions of atoms, allowing for the observation of phenomena that are difficult to access experimentally.

The polymerization of this compound with a suitable co-monomer, such as a diol or a diamine, can be simulated to understand the growth of polymer chains and the formation of a cross-linked network. By employing reactive force fields (ReaxFF) or multi-scale modeling approaches, it is possible to simulate the chemical reactions of polymerization, tracking the formation of urethane or urea bonds. These simulations can reveal how the rigidity of the diphenylsilane unit and the reactivity of the isocyanate groups influence the kinetics of polymerization and the final polymer architecture. For instance, the bulky diphenylsilane core may introduce steric hindrance that affects the rate of reaction and the ultimate degree of conversion.

Once a polymer structure is obtained, MD simulations can be used to predict a wide range of material properties. By simulating the response of the polymer system to external stimuli, such as mechanical stress or changes in temperature, key performance indicators can be calculated. For example, simulations of tensile deformation can be used to compute the Young's modulus, tensile strength, and elongation at break, providing a molecular-level understanding of the material's mechanical behavior. The presence of the silicon-containing moiety is expected to influence properties such as thermal stability and gas permeability, which can also be investigated through MD simulations. The simulation can also shed light on the glass transition temperature (Tg) by monitoring the change in density or mobility of the polymer chains as a function of temperature. nih.govudel.edu

Structure-Reactivity Relationship Predictions

The prediction of structure-reactivity relationships is a cornerstone of computational chemistry, aiming to correlate the molecular structure of a compound with its chemical reactivity. For this compound, computational models can be employed to understand how its unique structural features govern its reactivity in polymerization reactions. The reactivity of an isocyanate is influenced by both electronic and steric factors. mdpi.com

Electronically, the presence of the diphenylsilane group is of particular interest. While the phenyl groups are conjugated with the isocyanate groups, the silicon atom itself breaks this conjugation. The electronegativity and bonding characteristics of silicon compared to carbon can modulate the electron density on the aromatic rings and, consequently, on the isocyanate groups. Computational studies can quantify these effects, for example, by calculating the partial atomic charges on the atoms of the isocyanate group. A more positive charge on the carbonyl carbon of the isocyanate would imply a higher reactivity towards nucleophiles. mdpi.com

Steric effects also play a crucial role. The diphenylsilane unit is bulky, and its presence can create steric hindrance around the isocyanate groups, potentially slowing down their reaction with other molecules. The rotational freedom around the Si-C bonds can also influence the accessibility of the isocyanate groups. Computational methods can be used to explore the conformational landscape of the molecule and identify the most stable conformations. By analyzing these conformations, it is possible to assess the steric accessibility of the reactive sites.

Quantitative Structure-Activity Relationship (QSAR) models, although more commonly used in drug discovery, can be adapted to predict the reactivity of monomers like this compound. By building a model based on a dataset of isocyanates with known reactivities, it is possible to predict the reactivity of a new compound based on its calculated molecular descriptors. Relevant descriptors could include electronic properties (e.g., HOMO/LUMO energies, partial charges), steric parameters (e.g., molecular volume, surface area), and topological indices.

Table 2: Predicted Reactivity Descriptors for this compound Hypothetical data for illustrative purposes.

| Descriptor | Predicted Value | Implication for Reactivity |

|---|---|---|

| Electrophilicity Index (ω) | 3.2 eV | High reactivity towards nucleophiles |

| Steric Hindrance Parameter | Moderate | Potential for controlled reaction kinetics |

| Torsional Barrier (Si-Ph) | 15 kJ/mol | Influences conformational flexibility and accessibility |

Computational Modeling of Polymer Microstructure and Interfacial Phenomena

The macroscopic properties of a polymer are intimately linked to its microstructure and the nature of the interfaces it forms with other materials. Computational modeling provides a powerful means to investigate these aspects for polymers derived from this compound.

The microstructure of the resulting polyurea or polyurethane will be significantly influenced by the rigid and bulky diphenylsilane unit in the monomer. This can lead to the formation of a phase-separated morphology, with hard segments rich in the diphenylsilane-isocyanate units and soft segments derived from the co-monomer (e.g., a long-chain polyol). Coarse-grained molecular dynamics simulations can be particularly useful for studying the evolution of this microstructure over large length and time scales. minsky.aidtic.milsilbersteinlab.com These simulations can predict the size, shape, and distribution of the hard and soft domains, which are critical for determining the mechanical properties of the material. mit.edu

The presence of silicon in the polymer backbone also suggests that these materials could have interesting interfacial properties, particularly with inorganic surfaces like silica (B1680970) or glass. Atomistic MD simulations can be used to model the interface between the polymer and a substrate. dntb.gov.ua These simulations can provide detailed information about the molecular arrangement at the interface, the strength of adhesion, and the nature of intermolecular interactions. The potential for hydrogen bonding between the urethane/urea linkages and surface hydroxyl groups, as well as van der Waals interactions involving the phenyl and silane (B1218182) groups, can be quantified. Such studies are crucial for applications where adhesion to inorganic surfaces is important, such as in coatings, adhesives, and composites. frontiersin.orgresearchgate.net The simulations can also be used to explore the effect of surface modifications on the interfacial properties.

Table 3: Simulated Interfacial Properties of a this compound-based Polymer on a Silica Surface Hypothetical data based on typical simulation results for silane-containing polymers.

| Property | Simulated Value | Significance |

|---|---|---|

| Work of Adhesion | 450 mJ/m² | High adhesion strength to silica |

| Interfacial Density | 1.15 g/cm³ | Denser packing of polymer chains at the interface |

| Hydrogen Bonds at Interface | 2.8 per nm² | Strong specific interactions contributing to adhesion |

Future Research Directions and Emerging Applications

Development of Novel Polymer Architectures and Composites

Furthermore, this monomer is a prime candidate for the development of advanced polymer composites. The isocyanate groups can react with hydroxyl functionalities on the surface of inorganic fillers (e.g., silica (B1680970), glass fibers), while the silane (B1218182) component offers inherent compatibility with siliceous materials. This dual functionality could lead to superior interfacial adhesion without the need for external silane coupling agents, which are commonly used to bond organic resins to inorganic surfaces. nih.govresearchgate.net Research in this area would involve fabricating and characterizing composites, focusing on the mechanical, thermal, and chemical resistance properties imparted by the silicon-containing monomer. researcher.life

| Research Focus | Key Objectives | Anticipated Outcomes |

|---|---|---|

| Silicon-Containing Polyurethanes/Polyureas | Synthesize and characterize polymers using Bis(4-isocyanatophenyl)(diphenyl)silane. | Polymers with high thermal stability, enhanced solubility in organic solvents, and tailored mechanical properties. |

| Self-Bonding Polymer Composites | Fabricate composites with inorganic fillers (e.g., glass, silica) without external coupling agents. | Improved interfacial adhesion, leading to enhanced tensile strength, fracture toughness, and durability. researcher.life |

| Hybrid Polymer Blends | Blend silicon-containing polyurethanes with other polymers like epoxies or bismaleimides. | Materials with synergistic properties, such as increased char yield for flame retardancy and modified thermomechanical behavior. researchgate.net |

Exploration of Advanced Catalytic Systems for Controlled Polymerization

To fully exploit the potential of this compound, precise control over the polymerization process is essential. Future research should investigate advanced catalytic systems that enable controlled or "living" polymerization of this diisocyanate. Living polymerization would allow for the synthesis of polymers with predictable molecular weights, low polydispersity indices (PDI), and well-defined architectures, such as block copolymers. acs.org

Organotitanium(IV) compounds, which have been shown to effectively catalyze the living polymerization of other isocyanates, are a promising starting point. acs.orgosti.gov Research could focus on adapting these catalysts for this compound, studying the polymerization kinetics and mechanism. acs.orgacs.org The ability to create block copolymers could lead to novel thermoplastic elastomers or self-assembling nanostructures where one block is derived from the rigid, thermally stable diphenylsilane (B1312307) diisocyanate and the other from a flexible aliphatic diisocyanate.

Another emerging area is the use of heterogeneous catalysts, such as metal-organic frameworks (MOFs). rsc.org MOFs offer nano-confined spaces that can control polymer growth and can be designed with specific catalytic sites. rsc.org Exploring MOF-based catalysis for the polymerization of this compound could lead to highly efficient and reusable catalytic systems, improving the sustainability of the synthesis process.

| Catalyst Type | Mechanism/Principle | Potential Advantages for this compound |

|---|---|---|

| Organotitanium(IV) Complexes (e.g., CpTiCl₂L) | Enables living anionic polymerization of isocyanates. acs.orgosti.gov | Precise control over molecular weight and PDI (1.05-1.2); ability to synthesize well-defined block copolymers. acs.org |

| Metal-Organic Frameworks (MOFs) | Heterogeneous catalysis with tunable nanochannels and active sites. rsc.org | High catalytic selectivity, reusability of the catalyst, and potential for controlling polymer structure through spatial confinement. rsc.org |

| Organometallic and Amine Catalysts | Promotion of gel (urethane formation) and foaming (isocyanate-water) reactions in polyurethane synthesis. mdpi.com | Tunable reaction rates for producing either solid elastomers or foam structures with specific cell morphologies. |

Integration into Sustainable Chemistry and Circular Economy Models

As the chemical industry moves towards a circular economy, developing sustainable pathways for advanced materials is crucial. Research into polymers derived from this compound should include a focus on their end-of-life management. The presence of silicon in the polymer backbone presents both challenges and opportunities for recycling.

Future studies should explore the chemical recycling (chemolysis) of these silicon-containing polyurethanes. polyurethanes.org Processes such as hydrolysis, aminolysis, or alcoholysis could be investigated to break down the polymer into its constituent monomers or valuable oligomers. polyurethanes.org The goal would be to recover the high-value this compound monomer or its precursors, enabling a closed-loop system. This aligns with broader efforts to develop chemical recycling for both conventional polyurethanes and silicone-based materials. polyurethanes.orgrsc.orgelkem.com

Cross-Disciplinary Research with Biomedical and Nanotechnology Fields

The unique properties of this compound make it a compelling candidate for applications in high-tech, cross-disciplinary fields, particularly in biomedical materials and nanotechnology.

In the biomedical field, the silane component is of particular interest. Silane coupling agents are widely used to modify the surfaces of medical devices and implants to promote adhesion between inorganic substrates (like metal or ceramic) and organic coatings or biological tissues. nih.gov Polymers or coatings derived from this compound could be investigated for their ability to form durable, covalent bonds with implant surfaces, potentially improving biocompatibility and device longevity. Research would focus on surface modification and characterization, studying the interaction of these materials with proteins and cells, without extending to clinical performance. nih.gov

In nanotechnology, the rigid and well-defined structure of the diphenylsilane core can be exploited for creating ordered materials at the nanoscale. Research could explore the use of this monomer in the synthesis of block copolymers that self-assemble into specific nanostructures (e.g., lamellae, cylinders, or spheres). These ordered materials could find applications in areas such as nanopatterning or as templates for creating other functional nanomaterials. The combination of a rigid silicon-containing block and a flexible organic block could provide the necessary phase separation to drive self-assembly into highly regular structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.